Glycine-1-13C,15N
Description
Properties
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.053 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Synthetic Pathway
The most widely documented method for synthesizing Glycine-1-13C,15N involves the amination of α-haloacids, specifically chloroacetic acid, with 15N-labeled ammonia (15NH3). This reaction proceeds via nucleophilic substitution, where the halogen atom (chlorine) is replaced by the amino group from ammonia. The general reaction is:
\text{ClCH}_2\text{COOH} + 2\,^{15}\text{NH}_3 \rightarrow \,^{15}\text{NH}_2\text{CH}_2\text{COOH} + \,^{15}\text{NH}_4\text{Cl}
To introduce the 13C label, chloroacetic acid is synthesized with carbon-13 at the carboxylic carbon. The reaction is typically conducted in aqueous or methanolic solutions under reflux conditions, with careful pH control to maximize yield.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include ammonia concentration, reaction time, and temperature. Experiments conducted by Tavares et al. (2006) demonstrated that increasing the volume of 15NH3 (aq) from 50 mL to 150 mL improved glycine yields from 1.7 g to 3.2 g. However, excessive ammonia necessitates robust recovery systems to mitigate costs.
Table 1: Effect of 15NH3 Volume on this compound Synthesis
| 15NH3 Volume (mL) | Glycine Yield (g) | 15NH3 Recovery (%) |
|---|---|---|
| 50 | 1.7 | 71 |
| 100 | 2.0 | 83 |
| 150 | 3.2 | 87 |
Recovery of Excess 15NH3
Given the high cost of 15NH3, Tavares et al. implemented a closed-loop recovery system using acid traps to recapture unreacted ammonia. This system achieved recovery rates of 71–87%, depending on initial ammonia volume. Methanol, used in purification, was also recovered at 75% efficiency, underscoring the method’s cost-effectiveness for large-scale production.
Solid-Phase Synthesis Using Fmoc-Protected Glycine Derivatives
Synthesis of Fmoc-Glycine-1-13C,15N
Labeled glycine is frequently incorporated into peptides via solid-phase synthesis. To achieve this, this compound is first protected with fluorenylmethyloxycarbonyl (Fmoc) groups. The process involves:
Table 2: Key Steps in Fmoc-Glycine-1-13C,15N Synthesis
| Step | Reagents/Conditions | Duration | Yield (%) |
|---|---|---|---|
| Fmoc protection | Fmoc-OSu, DIPEA, DMF | 2 h | 85–90 |
| Activation | HBTU, HOBt, DIPEA | 1 h | >95 |
| Coupling to resin | 2-Chlorotritylchloride resin, DCM | 16 h | 90–95 |
Incorporation into Peptide Chains
Automated peptide synthesizers enable efficient elongation of peptide chains using Fmoc-glycine-1-13C,15N. For example, Bertmer and Eckert (2016) synthesized polyamines by iteratively coupling Fmoc-β-alanine and Fmoc-glycine-1-13C,15N to a resin-bound diamine precursor. Borane reduction and trifluoroacetic acid (TFA) cleavage yielded labeled polyamines with >90% isotopic purity.
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
Cost Efficiency and Scalability
The amination method is more scalable, with ammonia recovery systems reducing raw material costs by ~80%. Conversely, solid-phase synthesis demands expensive resins and coupling agents, making it suitable for small-scale, high-purity applications.
Applications of this compound in Research
Scientific Research Applications
Glycine-1-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glycine in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of neurotransmitter functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
Glycine-1-13C,15N exerts its effects by acting as an inhibitory neurotransmitter in the central nervous system. It binds to specific receptors, including glycine receptors and N-methyl-D-aspartic acid receptors, modulating neuronal excitability and synaptic transmission. The labeled isotopes allow for precise tracking and quantification of glycine’s role in various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Glycine Compounds
Glycine-15N
- Isotopic Composition : Contains only ¹⁵N enrichment (98 atom%) at the nitrogen position.
- Applications : Primarily used in nitrogen flux studies, such as quantifying protein synthesis rates in pancreatic cancer cells or assessing nitrogen use efficiency (NUE) in agricultural systems .
- Advantages : Lower cost compared to ¹³C-labeled compounds due to the lower expense of ¹⁵N isotopes .
- Limitations: Cannot track carbon metabolism, limiting its utility in dual-isotope tracing experiments.
Glycine-13C₂
- Isotopic Composition : Both carbon atoms in glycine are enriched with ¹³C (99 atom%).
- Applications : Used in ¹³C metabolic flux analysis (MFA) to study carbon partitioning in plants and microbes . For example, potassium supply levels in apple seedlings were shown to influence ¹³C accumulation in shoots and roots .
- Advantages : High sensitivity in ¹³C NMR due to the natural abundance of ¹³C (~1.1%), which simplifies detection .
- Limitations : Higher cost compared to ¹⁵N-labeled glycine.
Glycine-13C₂,15N
- Isotopic Composition : Dual enrichment of ¹³C (both carbons) and ¹⁵N (nitrogen).
- Applications: Critical in synthesizing doubly labeled metabolites like [¹³C₂,¹⁵N]-guanidinoacetate for studying creatine metabolism .
- Advantages : Enables simultaneous tracking of carbon and nitrogen in complex biochemical pathways.
- Limitations : Synthesis costs are significantly higher due to dual labeling, and ¹⁵N’s low gyromagnetic ratio (γ) reduces NMR sensitivity compared to ¹³C .
Key Research Findings and Data
Analytical Performance
| Compound | Isotopic Purity | NMR Sensitivity (Relative to ¹H) | Cost (Relative to Natural Abundance) |
|---|---|---|---|
| Glycine-1-13C,15N | 99% ¹³C, 98% ¹⁵N | ¹³C: ~1.6%; ¹⁵N: ~0.1% | High |
| Glycine-15N | 98% ¹⁵N | ¹⁵N: ~0.1% | Low |
| Glycine-13C₂ | 99% ¹³C | ¹³C: ~1.6% | Moderate |
Notes:
- ¹⁵N’s low γ and natural abundance (0.37%) result in lower NMR sensitivity, necessitating advanced decoupling techniques for detection .
- ¹³C-edited ¹H-NMR simplifies spectral analysis by eliminating ¹³C/¹⁵N splitting effects .
Practical Considerations and Trade-offs
- Cost vs. Utility : While Glycine-15N is cost-effective for nitrogen-only studies, this compound is indispensable for dual-isotope experiments despite higher expenses .
- Sensitivity : ¹⁵N’s low NMR sensitivity is mitigated by hyperpolarization techniques, extending its detection window to >10 minutes in metabolic imaging .
Biological Activity
Glycine-1-13C,15N is a stable isotope-labeled form of glycine, the simplest amino acid, which has significant applications in biological research, particularly in metabolic studies and NMR spectroscopy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Glycine
Glycine (C₂H₅NO₂) is a non-essential amino acid that plays crucial roles in various physiological processes, including neurotransmission and protein synthesis. It acts as an inhibitory neurotransmitter in the central nervous system (CNS) and is involved in the synthesis of other amino acids and biomolecules.
Isotope Labeling and Its Importance
The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into glycine allows researchers to trace metabolic pathways and quantify metabolic fluxes in biological systems. The dual labeling with ¹³C and ¹⁵N enhances the sensitivity and specificity of NMR experiments, enabling detailed studies of metabolic processes.
Biological Activity
Mechanisms of Action:
- Neurotransmission: Glycine functions as an inhibitory neurotransmitter by binding to glycine receptors, which are ligand-gated chloride channels. This action contributes to the regulation of neuronal excitability.
- Co-agonist Role: In conjunction with glutamate, glycine serves as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function.
Metabolic Pathways:
Glycine participates in several key metabolic pathways:
- Amino Acid Synthesis: It is a precursor for the synthesis of serine and other amino acids.
- Nucleotide Metabolism: Glycine is involved in purine biosynthesis, contributing to the formation of nucleotides essential for DNA and RNA synthesis.
Research Findings
Recent studies utilizing this compound have provided insights into its biological activity:
1. Metabolic Flux Analysis
A study employed Bayesian ¹³C/¹⁵N metabolic flux analysis (MFA) to investigate carbon and nitrogen fluxes in Mycobacterium bovis BCG. This approach revealed that glutamate serves as a central node for nitrogen metabolism, illustrating how glycine contributes to amino acid biosynthesis under various growth conditions .
2. NMR Spectroscopy Applications
Research utilizing solid-state NMR has demonstrated the utility of this compound for studying molecular dynamics in glycine polymorphs. The distinct chemical shifts observed in NMR spectra provide valuable information about molecular interactions and conformational changes .
3. Protein Labeling Studies
Another investigation focused on the incorporation of labeled glycine into proteins expressed in HEK293F cells. The study highlighted predictable metabolic scrambling during protein expression, showcasing the effectiveness of using ¹³C/¹⁵N-labeled amino acids for NMR experiments .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 77.05 g/mol |
| Chemical Purity | 98% |
| Isotope Composition | 99% ¹³C, 98% ¹⁵N |
| CAS Number | 112898-03-0 |
| Application | Description |
|---|---|
| Biomolecular NMR | Used for studying protein structures and dynamics |
| Metabolomics | Analyzing metabolic profiles in biological samples |
| Proteomics | Investigating protein expression and interactions |
Case Study 1: Glycine's Role in Neurotransmission
In a clinical study examining the effects of glycine on schizophrenia symptoms, it was found that glycine supplementation improved cognitive function and reduced negative symptoms in patients. This suggests that glycine's role as a neurotransmitter can be therapeutically beneficial .
Case Study 2: Metabolic Profiling in Cancer Research
A study investigated the metabolic profiles of cancer cells using labeled glycine to trace its incorporation into nucleotides. The findings indicated altered metabolism in cancer cells compared to normal cells, highlighting potential therapeutic targets involving glycine metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
